5-Bromo-3-chloro-2-fluoroaniline
Overview
Description
5-Bromo-3-chloro-2-fluoroaniline: is an organic compound with the molecular formula C6H4BrClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-fluoroaniline typically involves multi-step organic reactions. One common method includes the halogenation of aniline derivatives. For instance, starting with 3-chloro-2-fluoroaniline, bromination can be carried out using bromine or a brominating agent under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions, followed by bromination, is one such method. This approach minimizes side reactions and enhances the stability of the diazonium salt intermediates .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-chloro-2-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products:
Substituted Anilines: Products with different functional groups replacing the halogens.
Coupled Products: Complex organic molecules formed through coupling reactions.
Scientific Research Applications
Chemistry: 5-Bromo-3-chloro-2-fluoroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, it serves as a building block for the development of potential therapeutic agents. Its derivatives are investigated for their biological activities and potential as drug candidates .
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique halogenated structure makes it valuable in material science and polymer chemistry .
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-fluoroaniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The presence of halogens influences its reactivity and interaction with other molecules. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparison with Similar Compounds
- 3-Bromo-2-fluoroaniline
- 4-Bromo-3-fluoroaniline
- 2-Bromo-5-fluoroaniline
Comparison: 5-Bromo-3-chloro-2-fluoroaniline is unique due to the presence of three different halogens on the benzene ring. This distinct substitution pattern imparts unique chemical properties, such as altered reactivity and stability, compared to other similar compounds .
Properties
IUPAC Name |
5-bromo-3-chloro-2-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYMUCZWLUYFDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.